Meropenem is a broad-spectrum carbapenem antibiotic belonging to the β-lactam class. [] It is classified as a carbapenem with a methyl group, distinguishing it from other carbapenem analogues. [] This structural feature contributes to its stability against dehydropeptidase-I (DHP-I), eliminating the need for co-administration with DHP-I inhibitors. [] Meropenem is widely studied for its effectiveness against various bacterial pathogens, particularly in the context of severe infections.
Meropenem exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It achieves this by binding to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking in bacterial cell walls. [, ] Meropenem's broad-spectrum activity stems from its ability to target multiple PBPs and its resistance to hydrolysis by many β-lactamases. [, ] This mechanism disrupts cell wall integrity, leading to bacterial cell death.
Meropenem is a parenteral antibiotic, indicating administration via injection or infusion. [] It exhibits good tissue penetration, reaching therapeutic concentrations in various body compartments, including the cerebrospinal fluid, bile, and lung epithelial lining fluid. [, , ] It is primarily eliminated renally, requiring dosage adjustments in patients with renal impairment. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4